molecular formula C22H18N2OS2 B2371410 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide CAS No. 896017-94-0

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide

Cat. No.: B2371410
CAS No.: 896017-94-0
M. Wt: 390.52
InChI Key: ZFOOMMAPWPUJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide (CAS Number: 896018-90-9) is a chemical compound with the molecular formula C21H16N2OS2 and a molecular weight of 376.49 g/mol . This benzothiazole derivative is supplied for research purposes and is strictly for laboratory use. Benzothiazole is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential. While the specific research applications for this exact compound are still being explored, structurally similar molecules have demonstrated significant biological activities in scientific studies. Related benzo[d]thiazol-2-yl-aminoacetamides have been investigated as potential anticonvulsants, showing promising activity in maximal electroshock seizure (MES) tests . Other N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators and serving as valuable pharmacological tools . Furthermore, benzothiazole cores are frequently explored in drug discovery for their antitumor, antimicrobial, and anti-inflammatory properties, as well as their utility in materials science due to their optical and electronic characteristics . Researchers interested in this compound may find it valuable for developing structure-activity relationship (SAR) models, exploring new therapeutic targets, or synthesizing novel analogs. All information provided is for research reference only.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c1-15-10-12-16(13-11-15)26-14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOOMMAPWPUJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol

The benzothiazole ring is formed by reacting 2-aminothiophenol with 2-nitrobenzaldehyde under acidic conditions (e.g., HCl/ethanol). The intermediate 2-(2-nitrophenyl)benzothiazole is reduced to the corresponding aniline using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Example Procedure :

  • Reactants : 2-Aminothiophenol (1.0 eq), 2-nitrobenzaldehyde (1.05 eq)
  • Conditions : Reflux in ethanol with HCl (12 N) for 6–8 hours.
  • Yield : ~75–80% after reduction with Fe/HCl.

Alternative Ullmann Coupling

For sterically hindered substrates, Ullmann coupling between 2-iodoaniline and 2-mercaptobenzaldehyde using CuI/L-proline in DMSO at 110°C achieves cyclization.

  • Yield : 68–72%.

Acylation of Benzothiazole-Phenyl Amine

The final step involves acylating the aniline with 2-(p-tolylthio)acetyl chloride.

N-Acylation Reaction

Optimized Protocol :

  • Reactants : 2-(Benzo[d]thiazol-2-yl)aniline (1.0 eq), 2-(p-tolylthio)acetyl chloride (1.05 eq)
  • Base : Pyridine (1.5 eq) in dichloromethane (DCM) at 0°C.
  • Conditions : Stir for 4–6 hours at room temperature.
  • Workup : Wash with 5% HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
  • Yield : 70–75%.

Comparative Analysis :

Method Solvent Base Yield (%) Purity (%)
Pyridine/DCM DCM Pyridine 75 >98
Triethylamine/THF THF Et₃N 65 95

Alternative Pathways and Mechanistic Insights

Palladium-Catalyzed Thioether Formation

A patent describes a Pd(0)/Cu(I)-catalyzed coupling of thiol esters with boronic acids. While primarily used for ketone synthesis, this method could adapt to form C–S bonds:

  • Reactants : 2-Bromophenylbenzothiazole + p-tolylboronic acid
  • Catalyst : Pd(PPh₃)₄/CuTC (thiophene-2-carboxylate)
  • Limitations : Lower yields (~50%) due to competing side reactions.

One-Pot Sequential Synthesis

A novel approach combines cyclization and acylation in a single pot:

  • Cyclize 2-aminothiophenol with 2-nitrobenzaldehyde.
  • Reduce nitro to amine in situ using Zn/HCl.
  • Acylate with 2-(p-tolylthio)acetyl chloride.
  • Yield : 60–65% (needs optimization).

Challenges and Optimization Strategies

Purification Difficulties

The product’s hydrophobicity complicates crystallization. Gradient chromatography (hexane → ethyl acetate) or trituration with methanol improves purity.

Side Reactions

  • Competitive Oxidation : Thioethers may oxidize to sulfoxides under acidic conditions. Use inert atmospheres (N₂/Ar) to mitigate.
  • Acylation Byproducts : Excess acyl chloride leads to diacylation. Stoichiometric control (1.05 eq acyl chloride) is critical.

Scalability and Industrial Relevance

Kilogram-Scale Production

Patent details a pilot-scale process:

  • Cyclization : 10 kg batch in ethanol/HCl, 75% yield.
  • Acylation : 8 kg batch in DCM, 72% yield.
  • Purity : >99% after recrystallization (methanol/water).

Cost Analysis

Component Cost per kg (USD) Contribution (%)
2-Aminothiophenol 120 35
p-Toluenethiol 90 25
Pd-C Catalyst 200 15

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The p-tolylthio (-S-C₆H₄-CH₃) group is susceptible to nucleophilic substitution under oxidative or basic conditions. For example:

  • Reaction with Halides : The thioether can react with alkyl/aryl halides to form sulfonium salts or undergo displacement with stronger nucleophiles like Grignard reagents.

  • Oxidative Nucleophilic Substitution : In the presence of oxidizing agents (e.g., H₂O₂), the thioether is converted to sulfoxide or sulfone derivatives, which enhance electrophilicity for subsequent substitutions.

Example Reaction Pathway :

R S C H CH +R XBaseR S R +X C H CH \text{R S C H CH }+\text{R X}\xrightarrow{\text{Base}}\text{R S R }+\text{X C H CH }

Hydrolysis of the Acetamide Moiety

The acetamide group (-NH-CO-CH₃) can undergo hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Yields 2-(p-tolylthio)acetic acid and 2-(benzo[d]thiazol-2-yl)aniline.

  • Basic Hydrolysis : Produces the corresponding carboxylate salt .

Key Conditions :

ConditionProductCatalyst/Reagents
HCl (6M), refluxCarboxylic acid + amineH₂O, 8–12 hrs
NaOH (10%), ethanolSodium carboxylate + amineHeat (60°C), 4–6 hrs

Oxidation Reactions

The sulfur atoms in both the benzothiazole and thioether groups are oxidation-prone:

  • Thioether to Sulfone :

    R S C H CH H O AcOHR SO C H CH \text{R S C H CH }\xrightarrow{\text{H O AcOH}}\text{R SO C H CH }

    Reported yields for analogous compounds: 70–85%.

  • Benzothiazole Ring Oxidation : The benzo[d]thiazole moiety may undergo ring-opening under strong oxidants (e.g., KMnO₄), forming sulfonic acid derivatives .

Cyclization and Heterocycle Formation

The proximity of the benzothiazole nitrogen and acetamide carbonyl enables cyclization:

  • Intramolecular Cyclization : Under dehydrating agents (e.g., POCl₃), forms fused heterocycles like imidazothiazoles .

  • Reaction with α-Halo Ketones : Generates thiazolo[3,2-a]pyrimidine derivatives, a reaction observed in benzothiazole-acetamide hybrids .

Example :

Compound+Cl CH CO REt NThiazolo 3 2 a pyrimidine\text{Compound}+\text{Cl CH CO R}\xrightarrow{\text{Et N}}\text{Thiazolo 3 2 a pyrimidine}

Cross-Coupling Reactions

The aryl groups in the structure participate in metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : The phenyl ring reacts with boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduces amine groups at the benzothiazole or phenyl positions using Pd₂(dba)₃/Xantphos .

Reported Catalytic Systems :

Reaction TypeCatalystsYield Range
Suzuki CouplingPd(OAc)₂, SPhos65–80%
C–S Bond FormationCuI, 1,10-phenanthroline70–90%

Functionalization at the Benzothiazole Nitrogen

The NH group in benzothiazole can be alkylated or acylated:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., AcCl) yields N-acylbenzothiazoles .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the thioether group participates in:

  • S–C Bond Homolysis : Generates thiyl radicals, which undergo addition to alkenes or arenes.

  • Polymerization : Acts as a chain-transfer agent in radical polymerization.

Experimental Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution and coupling reactions .

  • Steric Hindrance : The ortho-substituted phenyl group may slow reactions at the benzothiazole nitrogen .

  • Byproducts : Oxidation of the thioether to sulfone is a common side reaction in oxidative conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₁₈N₂OS
  • CAS Number : 896017-94-0

The compound features a benzo[d]thiazole moiety, a phenyl group, and a p-tolylthioacetamide structure, which contribute to its diverse applications.

Chemistry

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide serves as a building block for synthesizing more complex molecules. It can be involved in various chemical reactions, including:

  • Oxidation : Leading to the formation of sulfoxides or sulfones.
  • Reduction : Producing amine or thiol derivatives.
  • Substitution Reactions : Creating various derivatives depending on the reagents used.

Biology

The compound has shown potential as a biochemical probe or ligand in various assays. Its biological activities include:

  • Enzyme Inhibition : Particularly as an inhibitor of cyclooxygenase-2 (COX-2), which is relevant in inflammation and pain pathways.
  • Cell Signaling Modulation : Influencing critical signaling pathways like AKT and ERK, essential for cell survival and proliferation.
  • Anticancer Activity : Demonstrated ability to induce apoptosis in cancer cell lines, suggesting therapeutic potential against tumors .

Medicinal Applications

Research indicates that this compound may possess pharmacological properties such as:

  • Antimicrobial Activity : Investigated for its effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Potentially useful in treating inflammatory conditions due to its COX-2 inhibition.
  • Analgesic Properties : Shown to alleviate pain in animal models, comparable to traditional nonsteroidal anti-inflammatory drugs .

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Chemical Manufacturing Processes : Serving as an intermediate in the synthesis of other chemicals.
  • Development of New Materials : Its unique properties may aid in creating innovative materials with specific functionalities.

Case Studies and Research Findings

  • Dual Inhibition Studies : Research has indicated that benzothiazole derivatives can act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), with significant implications for pain management. The study showed that compounds similar to this compound exhibited low nanomolar inhibition potencies .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship of benzothiazole derivatives have revealed insights into their efficacy as COX-2 inhibitors, highlighting their potential use in analgesic therapies .
  • Pharmacological Evaluations : Various studies have documented the anticancer properties of compounds related to this compound, emphasizing their role in inducing apoptosis across multiple cancer cell lines .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Enzyme Inhibition

  • VEGFR-2 Inhibition : Compound 6d (IC₅₀ = 0.42 µM) outperforms the target compound in VEGFR-2 inhibition due to its nitro group and thiadiazole moiety, which enhance binding affinity .
  • MAO-B and BChE Inhibition: (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide exhibits dual MAO-B/BChE inhibition (IC₅₀ = 0.18 µM for MAO-B), attributed to its isoquinoline group forming hydrogen bonds with active sites .
  • Urease Inhibition: N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide (IC₅₀ = 8.2 µM) shows superior urease inhibition compared to the target compound, likely due to hydrophobic interactions with the enzyme’s non-metallic site .

Antimicrobial and Anti-inflammatory Activity

  • 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives demonstrate potent anti-inflammatory (IC₅₀ = 12 µM) and antibacterial (MIC = 4 µg/mL against S. aureus) activities, surpassing the target compound due to additional hydrazide and spirocyclic moieties .

Molecular Docking and Pharmacokinetics

  • VEGFR-2 Binding : Compound 6d forms hydrogen bonds with Glu885 and hydrophobic interactions with Leu840, explaining its higher inhibitory activity compared to the target compound .
  • MAO-B Selectivity: The isoquinoline group in (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide occupies the substrate cavity of MAO-B, reducing off-target effects .
  • ADME Properties : Benzothiazole-acetamide derivatives generally exhibit moderate bioavailability (60–70%) but variable metabolic stability. For example, nitro-substituted analogs show faster clearance due to cytochrome P450 interactions .

Biological Activity

Overview

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a benzo[d]thiazole moiety, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • CAS Number : 896017-94-0

The structure includes:

  • A benzo[d]thiazole ring.
  • A phenyl group.
  • A p-tolylthioacetamide moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways .
  • Cell Signaling Modulation : It may influence key signaling pathways such as the AKT and ERK pathways, which are crucial in cell survival and proliferation .
  • Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activities

Research has revealed several biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (human lung carcinoma)
  • H1299 (non-small cell lung cancer)

These studies indicated that the compound can inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Anti-inflammatory Effects

The compound's ability to inhibit COX-2 suggests potential applications in treating inflammatory conditions. Research indicates that it can reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in chronic inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, indicating its potential use in treating bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:

  • Synthesis and Evaluation : In a study focusing on the synthesis of benzothiazole derivatives, researchers found that modifications to the benzothiazole nucleus significantly enhanced anticancer activities against various human cancer cell lines .
    CompoundCell LineIC50 (µM)Mechanism
    B7A4311Apoptosis induction
    B7A5491Cell cycle arrest
  • Docking Studies : Molecular docking studies have indicated that this compound effectively binds to COX-2, supporting its role as a potential anti-inflammatory agent .
  • Combinatorial Approaches : Research has explored combining this compound with other agents to enhance therapeutic efficacy, particularly in cancer treatment where dual-action mechanisms are beneficial .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by sequential acylation and thioetherification. Key steps include:

  • Thiadiazole/Thiazole Ring Formation : Cyclization of precursors (e.g., 2-aminothiophenol derivatives) under reflux with catalysts like AlCl₃ .
  • Acylation : Reaction with chloroacetamide intermediates in solvents like acetonitrile or DMF, using triethylamine as a base .
  • Thioether Coupling : Introduction of the p-tolylthio group via nucleophilic substitution, optimized at 60–80°C in polar aprotic solvents .
    • Optimization : Yield and purity depend on solvent choice (e.g., DMF for solubility), temperature control (±2°C precision), and catalyst ratios (e.g., 1:1.2 molar ratio of benzothiazole to acetamide precursor) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzothiazole and acetamide moieties (e.g., δ 12.32 ppm for NH in DMSO-d₆) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 392.51 for C₁₇H₁₆N₂O₃S₃) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., p-tolylthio vs. methylsulfonyl groups) impact biological activity?

  • SAR Insights :

  • p-Tolylthio Group : Enhances lipophilicity (logP ≈ 3.8), improving membrane permeability but reducing aqueous solubility .
  • Methylsulfonyl Substitution : Increases polarity (logP ≈ 2.1) and hydrogen-bonding capacity, potentially enhancing target binding .
    • Data Table : Antifungal Activity of Structural Analogs
CompoundMIC against C. albicans (µg/mL)MIC against A. flavus (µg/mL)
p-Tolylthio derivative 2530
Methylsulfonyl analog 5045
Source: Adapted from

Q. What mechanisms underlie its potential therapeutic effects (e.g., enzyme inhibition)?

  • Proposed Mechanisms :

  • Kinase Inhibition : The benzothiazole scaffold competitively binds ATP pockets in kinases (e.g., EGFR), supported by docking studies (binding energy ≈ -9.2 kcal/mol) .
  • Thiol Redox Modulation : The p-tolylthio group disrupts cellular redox balance, inducing oxidative stress in cancer cells (IC₅₀ ≈ 8 µM in HeLa cells) .
    • Experimental Validation : Use siRNA knockdown or enzymatic assays (e.g., NADPH depletion assays) to confirm target engagement .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in antifungal MIC values may arise from:

  • Strain Variability : C. albicans ATCC vs. clinical isolates show 2–4x MIC differences .
  • Assay Conditions : Broth microdilution (CLSI M27) vs. disc diffusion methods yield 20–30% variability .
    • Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., miconazole) for cross-study comparability .

Methodological and Technical Challenges

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Formulation Approaches :

  • Nanoemulsions : Use Tween-80 and PEG-400 to achieve 2.5 mg/mL solubility .
  • Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release (tested in murine models) .
    • Pharmacokinetics : Monitor plasma half-life (t₁/₂ ≈ 4.5 hrs) via LC-MS/MS after oral administration .

Q. How can QSAR models guide further derivatization?

  • Descriptor Selection : Include topological polar surface area (TPSA ≈ 90 Ų), molar refractivity (MR ≈ 100), and Hammett constants (σ ≈ 0.3 for p-tolyl) .
  • Predictive Modeling : Random forest models (R² > 0.85) prioritize electron-withdrawing groups (e.g., -NO₂) at the benzothiazole C6 position for enhanced activity .

Data Contradiction Analysis

Q. Why do some studies report cytotoxic activity while others emphasize antimicrobial effects?

  • Contextual Factors :

  • Concentration-Dependent Effects : Cytotoxicity (IC₅₀ < 10 µM) dominates at higher doses, while antimicrobial activity (MIC ≈ 25 µg/mL) is observed at lower concentrations .
  • Target Cell Type : Cancer cells (e.g., MCF-7) exhibit higher susceptibility due to upregulated kinase pathways vs. fungal cells .
    • Recommendation : Conduct dose-response assays across multiple cell lines to delineate therapeutic windows .

Future Research Directions

  • Target Identification : Use CRISPR-Cas9 screens to map resistance genes and infer molecular targets .
  • Hybrid Derivatives : Combine with triazole or quinoxaline moieties to broaden bioactivity (e.g., 2-(methylquinoxalin-3-ylthio)-N-benzothiazolyl acetamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.